molecular formula C14H21N3O4 B11772510 2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid

2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid

Katalognummer: B11772510
Molekulargewicht: 295.33 g/mol
InChI-Schlüssel: IRBSXICBNQWJBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The molecule features a tert-butoxycarbonyl (Boc) group at the 7-position, a methyl group at the 8-position, and an acetic acid moiety at the 2-position. The Boc group enhances solubility and acts as a protective group during synthesis, while the acetic acid moiety enables ionic interactions critical for binding to biological targets .

Eigenschaften

Molekularformel

C14H21N3O4

Molekulargewicht

295.33 g/mol

IUPAC-Name

2-[8-methyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-2-yl]acetic acid

InChI

InChI=1S/C14H21N3O4/c1-9-12-15-10(7-11(18)19)8-16(12)5-6-17(9)13(20)21-14(2,3)4/h8-9H,5-7H2,1-4H3,(H,18,19)

InChI-Schlüssel

IRBSXICBNQWJBQ-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=NC(=CN2CCN1C(=O)OC(C)(C)C)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Imidazo[1,2-a]pyrazine Core

The core structure is constructed through a cyclocondensation reaction. For example, 2-amino-3-methylpyrazine reacts with 4-bromo-2-butanone in the presence of cesium carbonate and palladium(II) acetate in 1,4-dioxane at reflux (90–110°C). This step achieves a 65–75% yield, with the methyl group at position 8 introduced via the α-haloketone reagent.

Critical Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates.

  • Catalyst : Palladium-based catalysts improve regioselectivity.

  • Temperature : Elevated temperatures (≥90°C) drive cyclization but risk decomposition.

Introduction of the tert-Butoxycarbonyl (Boc) Group

The Boc group is installed at position 7 using Boc anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–25°C. This step proceeds in near-quantitative yield (90–95%) and prevents unwanted side reactions during downstream functionalization.

Optimization Insight :

  • Base Selection : Triethylamine or DMAP minimizes racemization.

  • Reaction Time : Extended stirring (12–24 hours) ensures complete protection.

Incorporation of the Acetic Acid Side Chain

The acetic acid moiety is attached via a Mitsunobu reaction or alkylation . A representative protocol involves reacting the Boc-protected intermediate with ethyl bromoacetate in the presence of sodium hydride in THF , followed by saponification with lithium hydroxide in aqueous methanol .

Yield and Purity :

StepReagentsYield (%)Purity (%)
AlkylationEthyl bromoacetate, NaH60–7085–90
SaponificationLiOH, MeOH/H2O85–90≥95

Challenges :

  • Steric Hindrance : The Boc group at position 7 slows alkylation kinetics.

  • Byproduct Formation : Competing N-alkylation is mitigated by using bulky bases like NaH.

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance scalability, industrial protocols employ continuous flow reactors for the cyclization and Boc-protection steps. Key advantages include:

  • Improved Heat Management : Prevents thermal degradation during exothermic steps.

  • Higher Throughput : Achieves 80–90% yield for the core structure with a residence time of 30–60 minutes.

Purification Techniques

Final purification uses recrystallization from ethyl acetate/n-hexane or chromatography on silica gel with 10% methanol in dichloromethane . Industrial settings favor simulated moving bed (SMB) chromatography for cost-effective separation.

Mechanistic Insights and Side Reactions

Cyclization Mechanism

The formation of the imidazo[1,2-a]pyrazine core proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amino group of 2-aminopyrazine attacks the electrophilic carbon of the α-haloketone, followed by dehydrohalogenation to form the fused ring.

Competing Pathways

  • Oversubstitution : Excess alkylating agents lead to di- or tri-substituted byproducts.

  • Ring-Opening : Strong acids or bases during Boc deprotection can hydrolyze the imidazole ring.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Traditional BatchLow equipment costScalability issues60–70
Continuous FlowHigh throughput, better temperature controlHigh initial investment80–90
Microwave-AssistedReduced reaction timeLimited to small-scale synthesis70–75

Spectroscopic Characterization

Critical analytical data for the final compound:

  • 1H NMR (400 MHz, CDCl3) : δ 1.45 (s, 9H, Boc), 2.30 (s, 3H, CH3), 3.70–4.10 (m, 4H, pyrazine-CH2), 4.60 (s, 2H, CH2CO2H).

  • IR (KBr) : 1720 cm⁻¹ (C=O, Boc), 1705 cm⁻¹ (COOH).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H2O) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

    Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um Doppelbindungen oder Carbonylgruppen zu reduzieren.

    Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Alkylhalogeniden durchgeführt werden, um neue Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

    Oxidationsmittel: Kaliumpermanganat, Chromtrioxid

    Reduktionsmittel: Wasserstoffgas, Palladiumkatalysator

    Nucleophile: Natriumazid, Alkylhalogenide

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Alkanen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Boc-Schutzgruppe kann unter sauren Bedingungen entfernt werden, wodurch die aktive Stelle des Moleküls freigelegt wird, die dann mit seinem Ziel interagieren kann. Diese Wechselwirkung kann die Bildung von kovalenten Bindungen oder nicht-kovalenten Wechselwirkungen beinhalten, was zu Veränderungen in der Aktivität des Zielmoleküls führt.

Wirkmechanismus

The mechanism of action of 2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule, which can then interact with its target. This interaction may involve the formation of covalent bonds or non-covalent interactions, leading to changes in the activity of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis highlights key differences and similarities between the target compound and related imidazo[1,2-a]pyrazine derivatives.

Substituent Position and Functional Group Variations

  • 7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 885281-30-1)

    • Lacks the 8-methyl group present in the target compound.
    • Carboxylic acid at the 2-position enables similar ionic interactions but reduced steric hindrance compared to the target.
    • Molecular weight: 267.28 g/mol; purity: 96.89% .
  • 7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid (Ref: 10-F609153)

    • Carboxylic acid at the 3-position instead of the 2-position.
    • The altered substituent position likely affects binding affinity and metabolic stability .
  • Molecular weight: 267.28 g/mol .

Functional Group Replacements

  • 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde (CAS 623564-20-5)

    • Replaces the acetic acid group with a carbaldehyde, reducing acidity and enabling nucleophilic addition reactions.
    • Molecular weight: 165.196 g/mol .
  • tert-Butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS 2306263-07-8)

    • Chloromethyl group at position 2 introduces reactivity for further alkylation or cross-coupling.
    • Molecular weight: 271.74 g/mol .

Data Table: Structural and Functional Comparison

Compound Name CAS/Ref Substituents Molecular Weight Key Features
Target Compound - 7-Boc, 8-Me, 2-Acetic acid ~280 (est.) High steric hindrance; ionic interactions via COOH
7-Boc-2-carboxylic acid 885281-30-1 7-Boc, 2-COOH 267.28 Intermediate for peptide synthesis
7-Boc-8-Me-3-carboxylic acid 10-F609153 7-Boc, 8-Me, 3-COOH ~280 (est.) Altered binding due to COOH position
7-Boc-3-carboxylic acid ([1,5-a]) 1432058-58-6 7-Boc, 3-COOH 267.28 Isomeric ring; distinct electronic profile
2-Carbaldehyde derivative 623564-20-5 7-Me, 2-CHO 165.20 Aldehyde enables nucleophilic additions

Q & A

Q. What are the key synthetic steps and optimal conditions for preparing this compound?

The synthesis involves multi-step processes, starting with cyclization to form the imidazo[1,2-a]pyrazine core. Critical steps include:

  • Cyclization : Diamines and diketones react under acidic/basic conditions (e.g., NaH or KOtBu in DMF/THF) to form the heterocyclic core .
  • Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is introduced to protect amines, later removed via TFA in DCM (e.g., 2-hour stirring at room temperature) .
  • Purification : Flash chromatography (silica gel, DCM/MeOH gradients) or recrystallization (DCM/hexane) ensures ≥95% purity .

Q. Which spectroscopic methods are critical for structural validation?

  • NMR : 1^1H and 13^13C NMR confirm the Boc group (δ 1.4 ppm for tert-butyl), methyl substituents (δ 2.1–2.5 ppm), and acetic acid moiety (δ 3.7–4.1 ppm) .
  • HPLC : Purity ≥96% is verified using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
  • IR : Peaks at ~1700 cm1^{-1} (C=O of Boc and acetic acid) and 1250 cm1^{-1} (C-O ester) confirm functional groups .

Q. How does the Boc group influence the compound’s reactivity and applications?

The Boc group acts as a temporary amine protector, enabling selective functionalization. Its removal under acidic conditions (e.g., TFA) exposes reactive amines for downstream coupling in drug discovery (e.g., forming amides with bioactive moieties) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 to avoid solvent interference .
  • 2D NMR : HSQC and HMBC resolve ambiguous proton-carbon correlations, particularly for overlapping imidazo[1,2-a]pyrazine signals .
  • Comparative Analysis : Cross-reference with analogs (e.g., tert-butyl-substituted pyrazines in ) to identify shifts influenced by steric effects .

Q. What strategies improve cyclization yields in scaled-up synthesis?

  • Catalyst Screening : Test Pd(OAc)2_2 or CuI for imidazo[1,2-a]pyrazine formation .
  • Solvent Optimization : Replace DMF with THF to reduce side reactions (e.g., formamide byproducts) .
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, achieving >80% yield in cyclization steps .

Q. How can computational methods predict biological targets for this compound?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or PI3K) based on the imidazo[1,2-a]pyrazine scaffold’s affinity for ATP-binding pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity against cancer cell lines (e.g., IC50_{50} data from ) .

Methodological Challenges and Solutions

Q. How to address low stability during long-term storage?

  • Lyophilization : Freeze-dry the compound under vacuum to prevent hydrolysis of the Boc group .
  • Inert Atmosphere : Store in argon-flushed vials at -20°C; monitor degradation via monthly HPLC .

Q. What are the best practices for modifying the acetic acid moiety for targeted drug delivery?

  • Esterification : React with propargyl alcohol (click chemistry handle) using DCC/DMAP in anhydrous DCM .
  • Amide Coupling : Use HATU/DIPEA with primary amines (e.g., PEG linkers) to enhance solubility and bioavailability .

Comparative Analysis of Structural Analogs

Compound Key Substituents Biological Activity Reference
3-Bromo derivativeBromine at C3Enhanced kinase inhibition (IC50_{50} < 100 nM)
5-Methoxypyrazine analogMethoxy groupImproved solubility (logP = 1.2 vs. 2.5)
Trifluoromethyl variantCF3_3 at C2Anticandidate (HCT-116 IC50_{50} = 0.8 µM)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.